N-benzyl-6-tert-butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring system substituted with benzenesulfonyl, benzyl, and tert-butyl groups
Properties
Molecular Formula |
C26H28N2O4S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-6-tert-butyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H28N2O4S/c1-26(2,3)20-14-15-23-22(16-20)28(33(30,31)21-12-8-5-9-13-21)18-24(32-23)25(29)27-17-19-10-6-4-7-11-19/h4-16,24H,17-18H2,1-3H3,(H,27,29) |
InChI Key |
MAQMFQSGATUZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
N-Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the benzoxazine ring reacts with benzyl chloride.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene rings and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride for N-benzylation, benzenesulfonyl chloride for sulfonylation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes like carbonic anhydrase IX.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like carbonic anhydrase IX by binding to the active site and blocking substrate access.
Pathways Involved: It affects metabolic pathways related to pH regulation and cellular respiration, particularly in cancer cells where carbonic anhydrase IX is overexpressed.
Comparison with Similar Compounds
Similar Compounds
4-(2-AMINOETHYL)BENZENESULFONAMIDE: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Uniqueness
4-(BENZENESULFONYL)-N-BENZYL-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its complex structure, which allows for multiple functional modifications and interactions with various biological targets. Its combination of benzenesulfonyl, benzyl, and tert-butyl groups provides a distinctive profile in terms of reactivity and biological activity.
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